3,4,5-Trimethoxyphenyl Pharmacophore Presence vs. N-Alkyl Analogs: Colchicine-Site Tubulin Binding Potential
The target compound incorporates a 3,4,5-trimethoxyphenyl (TMP) moiety directly conjugated to the urea carbonyl. Published crystallographic and SAR evidence demonstrates that TMP-bearing ligands occupy the colchicine-binding site on β-tubulin, with the three methoxy groups forming critical hydrophobic and hydrogen-bond interactions within the binding pocket [1][2]. Combretastatin A-4, the prototypical TMP-containing tubulin inhibitor, displays a tubulin polymerization IC₅₀ of 2.96 ± 0.18 μM [3]. In contrast, the closest commercially available analogs of the target compound—N-ethyl (CAS 2640951-11-5), N-isopropyl (CAS 2640943-37-7), and N-cyclopentyl (CAS 2640892-99-3) derivatives—entirely lack the TMP substituent and are documented only as general 'kinase inhibitor intermediates' with no reported tubulin binding capacity [4][5].
| Evidence Dimension | Presence of 3,4,5-trimethoxyphenyl pharmacophore conferring colchicine-site tubulin binding potential |
|---|---|
| Target Compound Data | Contains 3,4,5-trimethoxyphenyl group (3 methoxy substituents at positions 3, 4, and 5 of the phenyl ring conjugated to urea) |
| Comparator Or Baseline | Closest commercial analogs: N-ethyl (CAS 2640951-11-5), N-isopropyl (CAS 2640943-37-7), N-cyclopentyl (CAS 2640892-99-3) derivatives — contain simple alkyl groups at the urea nitrogen; no TMP pharmacophore |
| Quantified Difference | TMP presence (qualitative yes/no). Literature benchmark: combretastatin A-4 tubulin polymerization IC₅₀ = 2.96 ± 0.18 μM; TMP-bearing compounds structurally related achieve IC₅₀ values from 2.00 μM to 2.95 μM [3]. |
| Conditions | In vitro tubulin polymerization assay; colchicine-site competitive binding confirmed by X-ray crystallography for multiple TMP-containing scaffolds [1][2]. |
Why This Matters
For researchers screening against tubulin-dependent phenotypes (mitotic arrest, G2/M cell cycle block, anti-angiogenesis), only the TMP-bearing compound enables colchicine-site hypothesis testing; the N-alkyl analogs are structurally incapable of engaging this target.
- [1] PubMed. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. 3,4,5-Trimethoxyphenyl moiety preferred for antiproliferative activity. View Source
- [2] PMC. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. 3,4,5-Trimethoxyphenyl ring occupies colchicine subcavity on tubulin. View Source
- [3] S-EPMC9494671. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Combretastatin A-4: IC₅₀ = 2.96 ± 0.18 μM; TMP-containing thiazoles: IC₅₀ = 2.00–2.95 μM. View Source
- [4] Kuujia.com. CAS 2640951-11-5: N-Ethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide. Reported as a heterocyclic intermediate; no tubulin binding data. View Source
- [5] Kuujia.com. CAS 2640892-99-3: N-Cyclopentyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide. Reported for kinase inhibitor and GPCR-targeted research; no TMP pharmacophore. View Source
